6-Methoxy-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
CAS No.:
Cat. No.: VC17793251
Molecular Formula: C8H9N3O2
Molecular Weight: 179.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9N3O2 |
|---|---|
| Molecular Weight | 179.18 g/mol |
| IUPAC Name | 6-methoxy-3-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
| Standard InChI | InChI=1S/C8H9N3O2/c1-5-3-9-11-4-6(13-2)8(12)10-7(5)11/h3-4H,1-2H3,(H,10,12) |
| Standard InChI Key | XSGGRSUTXDWDDK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2NC(=O)C(=CN2N=C1)OC |
Introduction
Chemical Structure and Physicochemical Properties
6-Methoxy-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one features a pyrazole ring fused to a pyrimidine ring, with a methoxy group (-OCH) at the 6-position and a methyl group (-CH) at the 3-position. This arrangement confers unique electronic and steric properties that enhance its interaction with biological targets. The methoxy group increases solubility in polar solvents, while the methyl group stabilizes the molecule through hydrophobic interactions. Computational modeling suggests that the planar structure of the fused rings facilitates π-π stacking with aromatic residues in enzyme active sites, a feature critical for its inhibitory effects .
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of 6-Methoxy-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically begins with aminopyrazole derivatives reacting with β-dicarbonyl compounds under acidic or basic conditions. For example, copper-catalyzed cyclization reactions between 5-amino-3-methylpyrazole and ethyl acetoacetate yield intermediates that undergo methoxylation to introduce the 6-methoxy group. Microwave-assisted synthesis has been employed to reduce reaction times from hours to minutes while improving yields by 20–30% compared to conventional heating.
Catalytic Innovations
Biological Activities and Mechanisms of Action
Antitubercular Activity
6-Methoxy-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one exhibits potent activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL . Mechanistic studies reveal that it inhibits Rv1751, a FAD-dependent hydroxylase critical for bacterial catabolism. Mutations in Rv1751 confer resistance, underscoring the compound’s target specificity .
Antiviral Applications
Derivatives of this scaffold inhibit RSV fusion (F) protein by stabilizing a prefusion conformation, preventing viral entry into host cells. Compound 9c, bearing a 1-methylaminopropyl side chain, demonstrates an EC of <1 nM, rivaling clinical candidates like presatovir . Molecular dynamics simulations indicate that the methoxy group maintains a dihedral angle of 120° between the pyrazolo[1,5-a]pyrimidine core and the amide bond, optimizing target engagement .
Fluorescent Probing
The compound’s inherent fluorescence ( nm) enables real-time tracking of cellular uptake and distribution. In macrophages, it localizes to lysosomes, suggesting utility in studying pathogen-host interactions .
Research Findings and Comparative Data
| Biological Activity | Target/Pathogen | Efficacy (EC/MIC) | Citation |
|---|---|---|---|
| Antitubercular | M. tuberculosis | 0.5 µg/mL | |
| Antiviral (RSV) | RSV F protein | <1 nM | |
| Fluorescent Imaging | Lysosomal tracking | N/A |
Future Directions and Challenges
Overcoming Resistance
Mtb strains with Rv1751 mutations necessitate structural modifications to bypass resistance. Hybrid derivatives combining pyrazolo[1,5-a]pyrimidine cores with β-lactam moieties show promise in preliminary assays .
Clinical Translation
While in vitro data are robust, in vivo pharmacokinetic studies are lacking. Prodrug strategies, such as esterification of the methoxy group, may improve oral bioavailability.
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